Netropsin Binding Interference: SN16713 vs. Amsacrine
In direct head-to-head competition assays, the minor groove binder netropsin exerts a perceptible effect on the intercalative binding of the parent compound amsacrine, whereas it does not affect the binding of SN16713 [1]. This indicates that the amsacrine-4-carboxamide modification in SN16713 confers a distinct DNA-binding topology that is less susceptible to perturbation by minor groove ligands.
| Evidence Dimension | Effect of netropsin on intercalator binding |
|---|---|
| Target Compound Data | No perceptible effect |
| Comparator Or Baseline | Amsacrine (perceptible effect) |
| Quantified Difference | Qualitative difference: netropsin interference observed for amsacrine but not for SN16713 |
| Conditions | Spectroscopic and biochemical assays using poly(dG-dC)·poly(dG-dC) and calf thymus DNA |
Why This Matters
Researchers designing experiments involving both intercalators and minor groove binders must select SN16713 if they require an intercalator whose binding is unaffected by concurrent minor groove ligand occupancy.
- [1] Bourdouxhe C, Colson P, Houssier C, Hénichart JP, Waring MJ, Denny WA, Bailly C. Design of composite drug molecules: mutual effects on binding to DNA of an intercalator, amsacrine, and a minor groove binder, netropsin. Anticancer Drug Des. 1995;10(2):131-54. PMID: 7710635. View Source
